ethyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromen-2-one core. This intermediate is then subjected to further reactions to introduce the ethyl acetate group and other substituents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to active sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(3,4-DIMETHOXYPHENYL)PROPIONATE: Shares similar structural features but differs in the position and type of functional groups.
4-(3,4-DIMETHOXYPHENYL)-3,6-DIMETHYL-2-PHENYL-3,4-DIHYDROQUINOLIN-1(2H)-YL](FURAN-2-YL)METHANONE:
Uniqueness
ETHYL 2-{[3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C22H22O7/c1-5-27-20(23)12-28-15-7-9-17-16(11-15)13(2)21(22(24)29-17)14-6-8-18(25-3)19(10-14)26-4/h6-11H,5,12H2,1-4H3 |
InChI Key |
KTZLVGFBMMXNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.